N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
CAS No.: 872724-84-0
Cat. No.: VC11877996
Molecular Formula: C23H28FN3O6S
Molecular Weight: 493.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872724-84-0 |
|---|---|
| Molecular Formula | C23H28FN3O6S |
| Molecular Weight | 493.5 g/mol |
| IUPAC Name | N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
| Standard InChI | InChI=1S/C23H28FN3O6S/c1-16-14-18(8-9-19(16)24)34(30,31)27-12-5-13-33-21(27)15-26-23(29)22(28)25-11-10-17-6-3-4-7-20(17)32-2/h3-4,6-9,14,21H,5,10-13,15H2,1-2H3,(H,25,28)(H,26,29) |
| Standard InChI Key | ULMCRTVNEBGOKD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)F |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)F |
Introduction
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound featuring a unique molecular structure that includes a sulfonyl group, an oxazinan ring, and various aromatic substituents. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory and anticancer properties.
Synthesis Methods
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of key intermediates. A common route might involve the reaction of a benzenesulfonyl chloride with an oxazinan derivative to form a sulfonylated oxazinan intermediate, which is then coupled with an appropriate diamide to yield the final product.
Biological Activity
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors, modulating their activity. Potential therapeutic properties include anti-inflammatory and anticancer activities due to its structural features that allow it to bind effectively to biological targets.
Future Directions
Future research should focus on exploring the compound's biological activities in more detail, including its potential as an anti-inflammatory or anticancer agent. Additionally, optimizing synthesis methods to improve yield and purity could enhance its applicability in pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume